Dehydroeffusol

Description

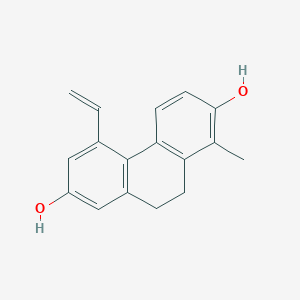

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXAPRXWKRZPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223419 | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73166-28-6 | |

| Record name | Effusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73166-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroeffusol from Juncus effusus: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the plant Juncus effusus (common rush). It details the discovery, provides in-depth experimental protocols for its isolation, and summarizes its biological activities with a focus on its anticancer and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound is a naturally occurring phenanthrene that has been identified as one of the key bioactive constituents of Juncus effusus, a plant with a history of use in traditional medicine.[1] Phytochemical investigations of J. effusus have led to the isolation of several phenanthrene derivatives, including this compound, effusol, and juncusol.[2][3] These compounds have attracted scientific interest due to their diverse pharmacological activities. This compound, in particular, has been the subject of studies exploring its potential as a therapeutic agent.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Juncus effusus involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on established laboratory practices.

Plant Material and Extraction

-

Plant Material: The air-dried medullae (pith) of Juncus effusus are used as the starting material. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.[4]

-

Extraction:

-

The dried and powdered medullae (e.g., 6 kg) are extracted with 95% ethanol (B145695) (e.g., 3 x 70 L) at room temperature.[4]

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

-

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude residue (e.g., 180 g) is loaded onto a silica (B1680970) gel column (200-300 mesh).[4]

-

The column is eluted with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to generate several primary fractions.[4]

-

-

Further Purification (Multi-step Chromatography):

-

The fractions containing phenanthrene compounds, identified by thin-layer chromatography (TLC), are subjected to further purification.

-

This typically involves repeated column chromatography on silica gel with varying solvent systems (e.g., petroleum ether-ethyl acetate) and Sephadex LH-20 column chromatography (eluted with ethanol or methanol) to separate compounds with similar polarities.[4]

-

The purity of the isolated this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1][5] Its mechanisms of action include the induction of endoplasmic reticulum (ER) stress and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.[1][5]

| Cell Line | Activity | IC50 Value | Reference |

| AGS (Gastric Cancer) | Cytotoxicity | 32.9 µM | [2] |

| SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 57.5 µM | [4] |

| A549 (Non-small Cell Lung Cancer) | Inhibition of cell viability | Dose-dependent | [1] |

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[4]

| Assay | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 (Macrophage) | 10.5 µM | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate its impact on the Wnt/β-catenin and Endoplasmic Reticulum Stress pathways.

Wnt/β-catenin Signaling Pathway

In the context of hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer, this compound has been shown to inactivate the Wnt/β-catenin pathway.[1][6] It decreases the expression of key downstream targets of this pathway.

Endoplasmic Reticulum (ER) Stress Pathway

This compound can selectively induce a tumor-suppressive ER stress response in gastric cancer cells.[5] It achieves this by upregulating pro-apoptotic factors and downregulating cell survival markers associated with the ER.

Conclusion

This compound, a phenanthrene isolated from Juncus effusus, demonstrates significant potential as a bioactive compound with promising anticancer and anti-inflammatory activities. The detailed protocols for its isolation and the elucidation of its mechanisms of action on key signaling pathways provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource to facilitate future investigations into the therapeutic applications of this compound.

References

- 1. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]

- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Isolation and identification of phenolic constituents from Juncus effusus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeffusol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE) is a naturally occurring phenanthrene (B1679779) compound isolated from the medicinal plant Juncus effusus, commonly known as the soft rush.[1] Emerging scientific evidence has highlighted DHE as a bioactive phytochemical with a diverse range of pharmacological effects, including anticancer, neuroprotective, anti-inflammatory, and anti-spasmogenic properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activities

This compound has demonstrated significant potential as an anticancer agent across various cancer types, primarily through the modulation of key signaling pathways involved in cell proliferation, metastasis, and survival.

Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, DHE has been shown to inhibit cancer progression, particularly under hypoxic conditions which are characteristic of the tumor microenvironment.

Mechanism of Action: this compound's primary mechanism in NSCLC involves the inhibition of hypoxia-induced Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell migration and invasion.[1][3] Hypoxia leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes metastasis. DHE treatment suppresses the expression of HIF-1α at both the mRNA and protein levels.[1][3] The downregulation of HIF-1α leads to the inactivation of the Wnt/β-catenin signaling pathway, a crucial pathway in EMT.[1] This inactivation results in increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker N-cadherin, effectively reversing the EMT process and mitigating the migration and invasion capabilities of NSCLC cells.[1][3]

Gastric Cancer

This compound exhibits multifaceted anticancer effects in gastric cancer models by inducing tumor-suppressive stress and inhibiting neovascularization.

Mechanism 1: Induction of ER Stress and Apoptosis DHE effectively inhibits gastric cancer cell proliferation by inducing a tumor-suppressive Endoplasmic Reticulum (ER) stress response.[4] It selectively activates the MEKK4-MKK3/6-p38 signaling pathway, leading to the upregulation of Activating Transcription Factor 4 (ATF4) and subsequently, the key ER stress marker DNA Damage-Inducible Transcript 3 (DDIT3).[4] Concurrently, DHE suppresses the pro-survival ER stress marker GRP78 by downregulating ATF6 and also inhibits the ERK signaling pathway.[4] This targeted modulation of ER stress pathways culminates in moderate apoptosis and inhibition of tumorigenicity.[4][5]

Mechanism 2: Inhibition of Vasculogenic Mimicry Vasculogenic mimicry (VM) is a process by which aggressive tumor cells form de novo, matrix-rich vascular networks, promoting tumor growth and metastasis. This compound effectively inhibits gastric cancer cell-mediated VM.[6][7] The mechanism involves the significant suppression of key genes associated with VM, including VE-cadherin (a master regulator) and Matrix Metalloproteinase-2 (MMP2).[6][8] By inhibiting the expression and activity of these proteins, DHE suppresses cancer cell adhesion, migration, and invasion, thereby disrupting the formation of vessel-like structures.[6][7]

Neuroprotective Activities

This compound has shown promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease, by mitigating amyloid-beta (Aβ)-induced toxicity.

Mechanism of Action: The neurotoxicity associated with Alzheimer's disease is partly attributed to the accumulation of Aβ peptides and subsequent dysregulation of metal ions, such as zinc (Zn2+).[9] Aβ plaques can sequester Zn2+, leading to elevated intracellular Zn2+ levels and subsequent neuronal cell death.[9][10] this compound confers neuroprotection by inducing the synthesis of metallothioneins, which are intracellular proteins that bind and sequester excess Zn2+.[9] This action reduces the intracellular Zn2+ toxicity mediated by Aβ, thereby preventing hippocampal neurodegeneration.[9][10] Studies have shown that oral administration of DHE can rescue Aβ-induced spatial working memory deficits in mice.[11]

Other Biological Activities

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, as indicated by its activity in macrophage cell lines. It exhibits an IC50 value of 10.5 μM in RAW264.7 murine macrophages, suggesting its potential to modulate inflammatory responses.[8]

Anti-spasmogenic Activity

In isolated rat jejunum models, this compound (30-90 µM) has been shown to inhibit smooth muscle contractions induced by various spasmogens, including potassium chloride (KCl), pilocarpine, and histamine.[2] This suggests that DHE may act as a spasmolytic agent, potentially through the antagonism of pathways leading to muscle contraction.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: In Vitro Biological Activities of this compound

| Activity | Cell Line | Assay | Endpoint | Value (Concentration) | Reference(s) |

| Anticancer | A549 (NSCLC) | MTT Assay | Cell Viability | Dose-dependent inhibition (10-40 µM) | [1] |

| A549 (NSCLC) | Transwell Assay | Migration/Invasion | Dose-dependent inhibition (10-20 µM) | [1] | |

| AGS (Gastric Cancer) | Alamar Blue Assay | Antiproliferation | IC50: 32.9 µM | [8] | |

| SGC-7901 (Gastric Cancer) | Vasculogenic Mimicry Assay | Inhibition of VM | Dose-dependent inhibition (12-48 µM) | [7] | |

| Anti-inflammatory | RAW264.7 (Macrophage) | Not Specified | Anti-inflammatory | IC50: 10.5 µM | [8] |

| Anti-spasmogenic | Rat Jejunum Tissue | Contraction Assay | Inhibition of Contractions | Effective range: 30-90 µM | [2] |

Table 2: In Vivo Biological Activities of this compound

| Activity | Animal Model | Dosing Regimen | Key Finding | Reference(s) |

| Neuroprotective | Mice (Aβ₂₅₋₃₅ injected) | 5-15 mg/kg (oral) for 18 days | Rescued spatial working memory deficit | [11] |

| Neuroprotective | Mice (Aβ₁₋₄₂ injected) | 15 mg/kg (oral) for 18 days | Prevented hippocampal neurodegeneration | [9][10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

Cell Viability (MTT Assay)

-

Objective: To assess the cytotoxic or anti-proliferative effect of DHE.

-

Procedure: A549 cells were seeded in 96-well plates and treated with varying concentrations of DHE (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours) under normoxic or hypoxic conditions. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells. The formazan crystals were then dissolved in a solvent (e.g., DMSO), and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[1]

Cell Migration and Invasion (Transwell Assay)

-

Objective: To evaluate the effect of DHE on the metastatic potential of cancer cells.

-

Procedure:

-

Migration: Cancer cells (e.g., 2.5 x 10⁴ A549 cells) were seeded in the upper chamber of a Transwell insert in a serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., 20% FBS). Cells were treated with DHE (e.g., 10 and 20 µM).

-

Invasion: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

Analysis: After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert were removed. Cells that had moved to the lower surface were fixed (e.g., with paraformaldehyde) and stained (e.g., with 0.1% Crystal Violet). The number of stained cells was counted under a microscope in several random fields to quantify migration or invasion.[1]

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To measure changes in mRNA levels of target genes (e.g., HIF-1α).

-

Procedure: Total RNA was extracted from treated and untreated A549 cells using a suitable reagent (e.g., Trizol). The RNA was then reverse-transcribed into complementary DNA (cDNA) using a synthesis kit. Real-time quantitative PCR (RT-qPCR) was performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene was calculated after normalization to a housekeeping gene (e.g., GAPDH).[1]

Animal Models for Neuroprotection

-

Objective: To assess the in vivo efficacy of DHE in a model of Alzheimer's disease.

-

Procedure: Mice were orally administered DHE (e.g., 15 mg/kg body weight) or a vehicle control once daily for a pre-treatment period (e.g., 6 days). Subsequently, human Aβ₁₋₄₂ peptide was injected intracerebroventricularly (ICV) to induce neurodegeneration. The oral administration of DHE continued for a post-injection period (e.g., 12 days). Behavioral tests (e.g., Y-maze for spatial memory) and histological analysis of brain tissue (e.g., staining for neuronal cell death) were performed to evaluate the neuroprotective effects of DHE.[9][10]

This compound is a promising natural compound with a range of biological activities relevant to the development of new therapeutics. Its demonstrated efficacy in inhibiting cancer progression through the modulation of key signaling pathways like Wnt/β-catenin and ER stress, coupled with its neuroprotective effects against amyloid-beta toxicity, marks it as a molecule of significant interest. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this compound.

References

- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis | Scilit [scilit.com]

- 6. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeffusol's Effect on Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents.[1] Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound, has demonstrated anti-tumor activities.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, quantitative effects on cancer cell behavior, and detailed experimental protocols. The information presented here is primarily based on in-vitro studies using the A549 human NSCLC cell line. It is important to note that, to date, no in-vivo studies on this compound in NSCLC models have been published, highlighting a critical area for future research.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the A549 NSCLC cell line.

Table 1: Effect of this compound on A549 Cell Viability

| Condition | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |

| Normoxic | 10 | 24 | ~85% |

| Normoxic | 20 | 24 | ~65% |

| Normoxic | 40 | 24 | ~40% |

| Hypoxic | 10 | 24 | ~75% |

| Hypoxic | 20 | 24 | ~50% |

| Hypoxic | 40 | 24 | ~30% |

Data are approximated from graphical representations in the source literature and presented as a percentage of the untreated control group.

Table 2: Inhibition of Hypoxia-Induced A549 Cell Migration and Invasion by this compound

| Assay | Treatment Group | Number of Cells (per field) | Percentage Inhibition (%) |

| Migration | Hypoxia Control | ~180 | - |

| Migration | Hypoxia + 10 µM DHE | ~110 | ~39% |

| Migration | Hypoxia + 20 µM DHE | ~60 | ~67% |

| Invasion | Hypoxia Control | ~140 | - |

| Invasion | Hypoxia + 10 µM DHE | ~80 | ~43% |

| Invasion | Hypoxia + 20 µM DHE | ~40 | ~71% |

Data are approximated from graphical representations in the source literature. Percentage inhibition is calculated relative to the hypoxia control group.

Table 3: Effect of this compound on Key Signaling Proteins in Hypoxia-Induced A549 Cells

| Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Normoxia) |

| HIF-1α | Hypoxia Control | ~3.5 |

| HIF-1α | Hypoxia + 10 µM DHE | ~2.0 |

| HIF-1α | Hypoxia + 20 µM DHE | ~1.2 |

| β-catenin | Hypoxia Control | ~3.0 |

| β-catenin | Hypoxia + 10 µM DHE | ~1.8 |

| β-catenin | Hypoxia + 20 µM DHE | ~1.1 |

| N-cadherin | Hypoxia Control | ~3.2 |

| N-cadherin | Hypoxia + 10 µM DHE | ~2.1 |

| N-cadherin | Hypoxia + 20 µM DHE | ~1.3 |

| E-cadherin | Hypoxia Control | ~0.4 |

| E-cadherin | Hypoxia + 10 µM DHE | ~0.7 |

| E-cadherin | Hypoxia + 20 µM DHE | ~0.9 |

Data are approximated from graphical representations of Western blot analyses in the source literature. Fold change is relative to the normoxic control group.

Signaling Pathway Analysis

This compound exerts its anti-cancer effects in NSCLC cells by targeting the Wnt/β-catenin signaling pathway, which is activated under hypoxic conditions. Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α, in turn, can promote the activation of the Wnt/β-catenin pathway.[1] this compound has been shown to suppress the hypoxia-induced accumulation of both HIF-1α and nuclear β-catenin.[1] This leads to a downstream reduction in the expression of mesenchymal markers like N-cadherin and an increase in the epithelial marker E-cadherin, ultimately inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1]

Caption: this compound's inhibitory mechanism on the hypoxia-induced signaling pathway in NSCLC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effect on A549 NSCLC cells.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM).

-

Incubation: Cells are incubated for 24, 48, or 72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Caption: Workflow for assessing cell viability using the MTT assay.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are pre-coated with Matrigel. For the migration assay, the chambers are not coated.

-

Cell Seeding: A549 cells (2.5 x 10⁴ cells) are suspended in serum-free medium and seeded into the upper chamber.

-

Treatment: The cells in the upper chamber are treated with this compound (e.g., 0, 10, 20 µM).

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.

-

Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

Quantification: The number of stained cells is counted in several random microscopic fields.

Caption: Workflow for Transwell migration and invasion assays.

Western Blot Analysis

-

Cell Lysis: A549 cells are treated with this compound under normoxic or hypoxic conditions, then lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., HIF-1α, β-catenin, N-cadherin, E-cadherin, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion and Future Directions

The available in-vitro evidence strongly suggests that this compound is a potent inhibitor of key malignant behaviors in the A549 non-small cell lung cancer cell line. It effectively reduces cell viability and curtails the migratory and invasive potential induced by hypoxic conditions. The mechanism of action appears to be centered on the suppression of the HIF-1α/Wnt/β-catenin signaling axis.

However, the current research landscape has significant limitations. The lack of in-vivo data from animal models, such as patient-derived xenografts, means that the efficacy, toxicity, and pharmacokinetic profile of this compound in a whole-organism setting are unknown. Furthermore, the restriction of detailed studies to a single cell line (A549) raises questions about the broader applicability of these findings to the diverse genomic landscape of NSCLC.

Future research should prioritize:

-

In-vivo efficacy studies in NSCLC xenograft or patient-derived xenograft (PDX) models to assess tumor growth inhibition and metastatic potential.

-

Pharmacokinetic and toxicity profiling in animal models to determine the therapeutic window and potential side effects.

-

Investigation of this compound's effects on a panel of NSCLC cell lines with different genetic backgrounds (e.g., EGFR-mutant, KRAS-mutant) to understand the spectrum of its activity.

-

Combination studies to explore potential synergistic effects with existing NSCLC therapies.

Addressing these research gaps is essential to validate this compound as a viable candidate for further drug development in the fight against non-small cell lung cancer.

References

- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeffusol: A Technical Whitepaper on its Anxiolytic and Sedative Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicine Juncus effusus L., has demonstrated significant anxiolytic and sedative effects in preclinical studies. This technical guide provides a comprehensive overview of the existing research, presenting quantitative data from key behavioral pharmacology assays, detailed experimental protocols, and an elucidation of its primary mechanism of action. Evidence points to this compound's positive allosteric modulation of the GABA-A receptor, leading to an enhancement of GABAergic inhibition in the central nervous system. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Anxiety and sleep disorders are prevalent and debilitating conditions with a significant impact on global health. While numerous therapeutic agents exist, there is a continued search for novel compounds with improved efficacy and safety profiles. Natural products have historically been a rich source of new drug leads. This compound, a phenanthrene isolated from Juncus effusus, has emerged as a promising candidate with demonstrated anxiolytic and sedative properties.[1][2] This whitepaper consolidates the available scientific data on this compound, focusing on its pharmacological effects and molecular mechanisms.

Quantitative Pharmacological Data

The anxiolytic and sedative effects of this compound have been quantified in mice using a battery of well-established behavioral assays. The following tables summarize the key findings from these studies.

| Elevated Plus-Maze Test | Vehicle Control | This compound (2.5 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (2.5 mg/kg) |

| Time in Open Arms (s) | ~20 | ~35 | ~45** | ~55 | ~60 |

| Entries into Open Arms | ~5 | ~8 | ~10** | ~12 | ~13 |

***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

| Hole-Board Test | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (2.5 mg/kg) |

| Number of Head Dips | ~15 | ~25** | ~30 | ~35 |

***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

| Open-Field Test | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Diazepam (5 mg/kg) |

| Locomotor Activity (counts) | ~1800 | ~1200** | ~800 | ~600 |

***p<0.001, *p<0.01 vs. Vehicle Control Data are presented as approximate mean values based on published graphical representations for illustrative purposes.

| Rota-Rod Test | Vehicle Control | This compound (1-5 mg/kg) |

| Fall-down Time (s) | No significant difference | No significant difference |

This compound did not impair motor coordination at the tested anxiolytic and sedative doses.[1][2]

Mechanism of Action: GABA-A Receptor Modulation

The primary molecular target for the anxiolytic and sedative effects of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[3] this compound acts as a positive allosteric modulator of this receptor, enhancing the effects of the endogenous neurotransmitter GABA.

Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This compound binds to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites.[3] This binding event potentiates the GABA-induced chloride current, leading to a greater inhibitory effect.

Caption: this compound's mechanism of action via GABA-A receptor modulation.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to characterize the anxiolytic and sedative effects of this compound.

Animals

Male Kunming mice (20 ± 2 g) were used in the cited studies.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1] All behavioral testing was conducted during the light phase.[1]

Drug Administration

This compound and the positive control, diazepam, were suspended in a 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) solution.[1] The vehicle (0.5% Na-CMC) served as the negative control.[1] All substances were administered orally (p.o.) 30 minutes prior to the behavioral tests.[1]

Elevated Plus-Maze Test

This test is a widely used model for assessing anxiety-like behavior in rodents.

-

Apparatus: The maze consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze is elevated 50 cm above the floor.

-

Procedure: Mice were individually placed on the central platform, facing a closed arm. The number of entries into and the time spent in the open and closed arms were recorded for a 5-minute period. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

References

- 1. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GABA(A) receptor modulators from the Chinese herbal drug Junci Medulla--the pith of Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroeffusol: An In-depth Technical Guide on its Anti-spasmogenic Activity in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453), a naturally occurring phenanthrene (B1679779) isolated from Juncus effusus, has demonstrated significant anti-spasmogenic properties in smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, focusing on its inhibitory effects on smooth muscle contraction. The document summarizes key quantitative data, details established experimental protocols for assessing its activity, and visualizes the putative signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and gastroenterology.

Quantitative Data on Anti-spasmogenic Activity

The anti-spasmogenic effects of this compound have been quantified by assessing its ability to inhibit contractions induced by various spasmogens in isolated rat jejunum smooth muscle. The following tables summarize the key findings from in vitro studies.[1][2]

Table 1: Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Rat Jejunum

| Spasmogen (Concentration) | This compound Concentration (µM) | Mean Inhibition (%) |

| KCl (100 mM) | 30 | 25.3 ± 4.1 |

| 90 | 68.7 ± 5.5 | |

| (±)-Bay-K8644 (5 µM) | 30 | 21.9 ± 3.8 |

| 90 | 59.2 ± 6.2 | |

| Pilocarpine (B147212) (90 µM) | 30 | 18.4 ± 3.2 |

| 90 | 51.6 ± 4.9 | |

| Histamine (B1213489) (100 µM) | 30 | 20.1 ± 3.5 |

| 90 | 55.8 ± 5.1 |

Data presented as mean ± standard error of the mean (SEM).[1][2]

Experimental Protocols

The following section details the standard experimental methodology for investigating the anti-spasmogenic activity of a compound like this compound in isolated smooth muscle preparations.

Tissue Preparation

-

Animal Model: Male Sprague-Dawley rats are typically used.[2]

-

Tissue Isolation:

-

Animals are euthanized according to ethical guidelines.

-

The abdominal cavity is opened, and a segment of the jejunum is carefully excised.

-

The isolated jejunum is immediately placed in a petri dish containing Krebs-Ringer solution, a physiological salt solution that maintains tissue viability.

-

-

Preparation of Jejunum Strips:

-

The jejunum segment is cleaned of adherent mesenteric tissue.

-

Longitudinal muscle strips of approximately 1.5-2.0 cm in length are prepared.

-

Sutures are tied to both ends of the muscle strip for mounting in an organ bath.

-

Isometric Tension Recording

-

Organ Bath Setup:

-

Each jejunum strip is mounted vertically in a temperature-controlled organ bath (typically 10-20 mL capacity) containing Krebs-Ringer solution.

-

The solution is continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.

-

The temperature of the bath is maintained at 37°C.

-

-

Transducer and Recording:

-

The lower end of the muscle strip is attached to a fixed hook at the bottom of the organ bath.

-

The upper end is connected to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in muscle tension.

-

-

Equilibration and Pre-stretching:

-

The muscle strips are allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension (typically 1.0 g).

-

During equilibration, the Krebs-Ringer solution is changed every 15-20 minutes.

-

Assessment of Anti-spasmogenic Activity

-

Induction of Contraction:

-

After the equilibration period, a submaximal sustained contraction is induced by adding a spasmogen to the organ bath. Common spasmogens and their mechanisms include:

-

High KCl (e.g., 100 mM): Induces depolarization of the smooth muscle cell membrane, leading to the opening of voltage-dependent calcium channels (VDCCs) and calcium influx.

-

(±)-Bay-K8644 (e.g., 5 µM): A dihydropyridine (B1217469) agonist that directly activates L-type VDCCs, promoting calcium influx.

-

Pilocarpine (e.g., 90 µM): A muscarinic receptor agonist that activates Gq-protein coupled receptors, leading to the production of inositol (B14025) trisphosphate (IP₃) and the release of calcium from intracellular stores (sarcoplasmic reticulum), as well as promoting calcium influx.

-

Histamine (e.g., 100 µM): Activates H1 receptors, which are also Gq-protein coupled, following a similar pathway to muscarinic agonists.

-

-

-

Application of this compound:

-

Data Analysis:

-

The relaxation induced by this compound is measured as a percentage decrease from the maximal contraction induced by the spasmogen.

-

Concentration-response curves can be plotted to determine parameters such as the IC₅₀ (the concentration of this compound that causes 50% inhibition of the induced contraction).

-

Signaling Pathways and Mechanism of Action

The inhibitory effects of this compound on contractions induced by various spasmogens suggest multiple points of intervention in the smooth muscle contraction signaling cascade. The following diagrams illustrate the putative mechanisms.

Caption: Experimental workflow for in vitro assessment of anti-spasmogenic activity.

Caption: this compound may inhibit KCl-induced contraction by blocking VDCCs.

Caption: this compound may interfere with receptor-mediated Ca2+ release.

Discussion of Potential Mechanisms

The inhibitory profile of this compound across different spasmogens suggests a multifactorial mechanism of action rather than a single target interaction.

-

Inhibition of Calcium Influx: The significant inhibition of contractions induced by high KCl and the L-type calcium channel agonist (±)-Bay-K8644 strongly indicates that this compound interferes with the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs).[1][2] This is a common mechanism for many spasmolytic agents.

-

Interference with Receptor-Mediated Pathways: this compound's ability to inhibit contractions induced by the muscarinic agonist pilocarpine and by histamine suggests that it may also act on receptor-operated pathways.[1][2] This could involve direct antagonism of muscarinic and/or histamine H1 receptors, or it could be a downstream effect, potentially inhibiting the release of calcium from intracellular stores (the sarcoplasmic reticulum).

-

General Effects on Smooth Muscle Excitability: As a phenanthrene, this compound may have broader effects on the smooth muscle cell membrane, potentially altering its excitability and thereby reducing its responsiveness to contractile stimuli.

Conclusion and Future Directions

This compound demonstrates potent anti-spasmogenic activity in intestinal smooth muscle, likely through a combination of inhibiting calcium influx via voltage-dependent calcium channels and interfering with receptor-mediated signaling pathways. The data presented in this guide provide a solid foundation for its potential as a therapeutic agent for gastrointestinal spasms.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound using techniques such as patch-clamp electrophysiology to directly measure its effects on ion channel activity.

-

Conducting binding assays to determine its affinity for muscarinic and histamine receptors.

-

Investigating its effects on other types of smooth muscle (e.g., vascular, airway) to determine the breadth of its activity.

-

In vivo studies to confirm its efficacy and safety profile in animal models of gastrointestinal hypermotility.

This comprehensive approach will be crucial for the further development of this compound as a novel therapeutic agent.

References

Dehydroeffusol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with demonstrated anti-tumor activities across various cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates current research findings on its impact on key signaling pathways, cell viability, apoptosis, and metastasis, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of Action

This compound's anti-cancer effects are multifaceted, involving the modulation of several critical cellular processes and signaling pathways. The primary mechanisms identified to date include the induction of endoplasmic reticulum (ER) stress, inhibition of pro-survival and metastatic signaling pathways, and the induction of apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress

In gastric cancer cells, this compound has been shown to selectively induce a tumor-suppressive endoplasmic reticulum (ER) stress response.[1][2][3] This is a key mechanism leading to the inhibition of cancer cell growth and tumorigenicity.[1][2]

The ER stress-mediated action of DHE involves:

-

Activation of the Unfolded Protein Response (UPR): DHE selectively activates the intracellular tumor-suppressive stress response.[1]

-

Upregulation of Pro-Apoptotic Factors: It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, by upregulating activating transcription factor 4 (ATF4).[1]

-

Downregulation of Pro-Survival Factors: Concurrently, DHE suppresses the expression of the cell survival and ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[1]

-

Activation of Stress-Responsive Kinases: DHE markedly activates the MEKK4-MKK3/6-p38 stress response signaling pathway, further contributing to the tumor-suppressive effects.[1]

Inhibition of Key Signaling Pathways

This compound has been demonstrated to inhibit several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

-

Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, DHE inhibits the activation of the Wnt/β-catenin pathway.[4][5] This leads to a decrease in the expression of downstream targets like cyclin D1 and c-myc.[4] The inhibitory effect of DHE on hypoxia-induced epithelial-mesenchymal transition (EMT) can be reversed by an activator of the Wnt/β-catenin signaling pathway, highlighting the importance of this mechanism.[4]

-

Hedgehog (Hh) and Akt/mTOR Pathways: In neuroblastoma cells, DHE has been found to suppress the Hedgehog (Hh) and the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[6] Inactivation of these pathways contributes to the inhibition of neuroblastoma cell viability and EMT.[6]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions, which are common in the tumor microenvironment, DHE suppresses the expression of HIF-1α at both the protein and mRNA levels in NSCLC cells.[4] Since HIF-1α is a master regulator of cellular response to hypoxia and promotes tumor progression and metastasis, its inhibition by DHE is a significant anti-cancer mechanism.[4]

-

ERK Signaling: In gastric cancer cells, DHE has been observed to significantly inhibit the ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[1]

Induction of Apoptosis

This compound induces a moderate level of apoptosis, or programmed cell death, in gastric cancer cells.[1][2] This apoptotic induction is linked to the ER stress response and the activation of stress-responsive signaling pathways.[1]

Inhibition of Cell Viability and Proliferation

DHE has been shown to significantly inhibit the cell viability of various cancer cell lines in a dose- and time-dependent manner. This has been observed in non-small cell lung cancer (A549), gastric cancer, and neuroblastoma cells.[4][6] Notably, A549 cells are more sensitive to DHE under hypoxic conditions.[4]

Inhibition of Metastasis and Vasculogenic Mimicry

A crucial aspect of this compound's anti-cancer activity is its ability to inhibit metastasis, the primary cause of cancer-related mortality.

-

Epithelial-Mesenchymal Transition (EMT): DHE effectively inhibits EMT, a key process in the initiation of metastasis. In NSCLC cells, DHE treatment leads to an increased expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal marker N-cadherin.[4] It also inhibits the mRNA expression of vimentin (B1176767), snail, and slug.[4] Similarly, in neuroblastoma cells, DHE promotes E-cadherin expression while restraining N-cadherin and vimentin expression.[6]

-

Cell Migration and Invasion: DHE mitigates the migration and invasion abilities of cancer cells. This has been demonstrated in hypoxia-induced NSCLC cells and neuroblastoma cells.[4][6]

-

Vasculogenic Mimicry: In human gastric cancer cells, DHE effectively inhibits vasculogenic mimicry, the process by which aggressive tumor cells form vessel-like structures.[7] This is achieved by suppressing the expression of the key gene VE-cadherin and decreasing the expression and activity of matrix metalloproteinase 2 (MMP2).[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| AGS | Gastric Cancer | Alamar Blue | 48 | 32.9 | [5] |

| RAW264.7 | Macrophage | Not Specified | Not Specified | 10.5 | [5] |

Table 2: Effects of this compound on Protein Expression and Cellular Processes

| Cancer Type | Cell Line | Condition | Treatment | Effect | Quantitative Change | Reference |

| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Inhibition of HIF-1α expression | Dose-dependent decrease in protein and mRNA levels | [4] |

| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Inhibition of Wnt/β-catenin pathway | Dose-dependent decrease in β-catenin, cyclinD1, c-myc | [4] |

| NSCLC | A549 | Hypoxia | 10, 20 µM DHE | Reversal of EMT | Increased E-cadherin, decreased N-cadherin | [4] |

| Gastric Cancer | SGC-7901 | Normoxia | 12-48 µM DHE | Inhibition of vasculogenic mimicry | Dose-dependent | [3] |

| Gastric Cancer | Not Specified | Not Specified | DHE | Inhibition of MMP2 expression and activity | Significant decrease | [7] |

| Neuroblastoma | Not Specified | Not Specified | DHE | Inhibition of Hh and Akt/mTOR pathways | Suppression | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of DHE. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHE) and a blank (medium only).[9]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on a shaker for 10 minutes.[8][9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][10] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or BCA protein assay.[11]

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, HIF-1α, E-cadherin, N-cadherin, GRP78, DDIT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[12]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.[13]

-

Cell Seeding: Resuspend cancer cells (e.g., A549) in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 2.5 x 10^4 cells in 200 µL).[4]

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 20% fetal bovine serum (FBS).[4]

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration or invasion through the porous membrane.[4]

-

Cell Staining and Counting: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with 5% paraformaldehyde and stain them with 0.1% Crystal Violet.[4]

-

Quantification: Count the number of stained cells in several randomly selected fields under a microscope. The number of cells is indicative of their migratory or invasive capacity.[4]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

-

Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cells with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[14]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[16][17]

-

Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Drug Administration: Once the tumors reach a certain volume, randomly assign the mice to treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at specified doses and schedules. A control group should receive the vehicle.[18]

-

Efficacy Evaluation: At the end of the study, sacrifice the mice, and excise and weigh the tumors. The tumor weight and volume are used to assess the anti-tumor efficacy of the compound.[6]

-

Further Analysis: The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to examine the in vivo effects of DHE on the target signaling pathways.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: this compound inhibits the Wnt/β-catenin pathway in NSCLC.

Caption: this compound induces ER stress in gastric cancer cells.

Caption: this compound inhibits Hh and Akt/mTOR pathways in neuroblastoma.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound exhibits significant anti-cancer properties through a multi-targeted mechanism of action. Its ability to induce ER stress, inhibit critical pro-survival and metastatic signaling pathways like Wnt/β-catenin, Hedgehog, and Akt/mTOR, and suppress HIF-1α makes it a compelling candidate for further preclinical and clinical investigation. The comprehensive data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this compound for the treatment of various cancers.

References

- 1. Dehydrodiisoeugenol inhibits colorectal cancer growth by endoplasmic reticulum stress-induced autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Proapoptotic and Antiproliferative Effects of the Desert Truffle Terfezia boudieri on Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radiation-Mediated Tumor Growth Inhibition Is Significantly Enhanced with Redox-Active Compounds That Cycle with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroeffusol's Induction of Endoplasmic Reticulum Stress in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (B30453) (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising anti-cancer agent.[1] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its anti-tumor effects, with a particular focus on its ability to induce endoplasmic reticulum (ER) stress. In various cancer models, including gastric and non-small cell lung cancer, DHE has been shown to inhibit cell proliferation, tumorigenesis, and metastasis.[2][3] A key aspect of its action is the selective induction of a tumor-suppressive ER stress response, leading to moderate apoptosis in cancer cells.[2] This document details the signaling pathways involved, presents quantitative data from key studies, and provides methodologies for the experiments cited.

Mechanism of Action: ER Stress and Apoptosis

This compound's primary anti-cancer activity stems from its ability to modulate the unfolded protein response (UPR) or ER stress response. It selectively activates the tumor-suppressive arms of the UPR while inhibiting the pro-survival pathways.

Mechanistic studies have revealed that DHE selectively activates an intracellular tumor-suppressive stress response. It promotes the overexpression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, through the upregulation of activating transcription factor 4 (ATF4).[2] Concurrently, DHE suppresses the expression of the pro-survival ER stress marker, the 78 kDa glucose-regulated protein (GRP78), by downregulating the transcription factor ATF6.[2]

Furthermore, DHE markedly activates the stress response signaling pathway MEKK4-MKK3/6-p38, which in turn upregulates DDIT3.[2] In concert with inducing ER stress, this compound also significantly inhibits the ERK signaling pathway, which is often associated with cell proliferation and survival.[2] This dual action of inducing tumor-suppressive ER stress and inhibiting pro-growth signaling contributes to its efficacy in inhibiting gastric cancer cell growth and tumorigenicity.[2]

In addition to its effects on ER stress, this compound has been shown to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) in non-small cell lung cancer cells through the inactivation of the Wnt/β-catenin pathway.[3][4] It has also been found to inhibit vasculogenic mimicry in gastric cancer cells by suppressing the expression of VE-cadherin and matrix metalloproteinase 2 (MMP2).[5]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Gastric Cancer Cell Viability

| Cell Line | Treatment | IC50 (µM) |

| AGS | This compound (48h) | ~25 |

| SGC-7901 | This compound (48h) | ~30 |

| BGC-823 | This compound (48h) | ~28 |

| GES-1 (Normal Gastric Epithelial) | This compound (48h) | >100 |

Data extracted from Zhang et al., 2016.

Table 2: Effect of this compound on ER Stress and Apoptosis-Related Protein Expression in AGS Gastric Cancer Cells

| Protein | Treatment (DHE, 30 µM) | Fold Change (vs. Control) |

| p-p38 | 24h | ~3.5 |

| ATF4 | 24h | ~4.0 |

| DDIT3 (CHOP) | 24h | ~5.0 |

| Cleaved Caspase-3 | 24h | ~3.0 |

| GRP78 | 24h | ~0.4 |

| ATF6 (cleaved) | 24h | ~0.3 |

| p-ERK | 24h | ~0.2 |

Data are approximate fold changes based on Western blot analysis from Zhang et al., 2016.

Table 3: Effect of this compound on A549 Non-Small Cell Lung Cancer Cell Viability

| Condition | DHE Concentration (µM) | Cell Viability (%) |

| Normoxia | 10 | ~85% |

| Normoxia | 20 | ~60% |

| Normoxia | 40 | ~40% |

| Hypoxia | 10 | ~75% |

| Hypoxia | 20 | ~45% |

| Hypoxia | 40 | ~25% |

Data extracted from a 2020 study on this compound's effect on NSCLC cells.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its effects.

Caption: this compound-induced ER stress signaling pathway in cancer cells.

Caption: General experimental workflow for evaluating this compound's anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents

-

Cell Lines: Human gastric cancer cell lines (AGS, SGC-7901, BGC-823) and a normal human gastric epithelial cell line (GES-1) are commonly used. Non-small cell lung cancer lines like A549 are also relevant.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM) and then diluted to the desired final concentrations in the culture medium. The final DMSO concentration in the medium should be kept below 0.1%.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curves.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, ATF4, DDIT3, GRP78, ATF6, p-ERK, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Tumor Xenograft Model

-

Animal Model: Use 4-6 week old male athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 AGS cells in 100 µL of PBS) into the right flank of each mouse.

-

Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into control and treatment groups.

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg daily). The control group receives the vehicle (e.g., PBS with a small percentage of DMSO).

-

Tumor Monitoring: Measure the tumor volume every few days using a caliper (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors. Weigh the tumors.

-

Further Analysis: Tumor tissues can be used for immunohistochemistry (IHC) or Western blot analysis to assess the in vivo effects on target proteins.

Conclusion

This compound represents a compelling natural product-derived candidate for anti-cancer drug development. Its unique mechanism of selectively inducing a tumor-suppressive ER stress response while concurrently inhibiting pro-survival signaling pathways provides a multi-pronged attack on cancer cell growth. The data presented in this guide underscore its potential, particularly in gastric and non-small cell lung cancers. The detailed protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and further elucidating its effects on other cancer types.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity (Journal Article) | OSTI.GOV [osti.gov]

Dehydroeffusol: A Potent Inducer of Apoptosis in Cancer Cells—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising candidate in oncology research. Exhibiting potent anti-tumor activity, DHE has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of DHE-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways to support further research and drug development efforts.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability and apoptosis induction.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |

| AGS | Human Gastric Adenocarcinoma | 32.9 | 48 | Alamar Blue Assay[1] |

| A549 | Human Non-Small Cell Lung Carcinoma | Dose-dependent inhibition | 24, 48, 72 | MTT Assay |

| SH-SY5Y | Human Neuroblastoma | Dose-dependent inhibition | Not Specified | Not Specified |

| SK-N-SH | Human Neuroblastoma | Dose-dependent inhibition | Not Specified | Not Specified |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | DHE Concentration (µM) | Apoptotic Effect |

| MGC-803 | Human Gastric Carcinoma | 10, 20, 40 | Moderate apoptosis induction |

| BGC-823 | Human Gastric Carcinoma | 10, 20, 40 | Moderate apoptosis induction |

| A549 | Human Non-Small Cell Lung Carcinoma | 10, 20 | Inhibition of migration and invasion |

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms identified include the induction of endoplasmic reticulum (ER) stress and the regulation of the MAPK and Wnt/β-catenin signaling cascades.

Endoplasmic Reticulum (ER) Stress Pathway

In gastric cancer cells, this compound selectively induces a tumor-suppressive ER stress response. This involves the upregulation of activating transcription factor 4 (ATF4), which in turn promotes the expression of the key ER stress marker DNA damage-inducible transcript 3 (DDIT3). Concurrently, DHE suppresses the expression of the pro-survival ER stress marker glucose-regulated protein 78 (GRP78) by downregulating activating transcription factor 6 (ATF6).[2]

Figure 1: this compound-induced ER stress signaling pathway.

MAPK Signaling Pathway

This compound has been shown to activate the MEKK4-MKK3/6-p38 MAPK stress response signaling pathway, which contributes to the induction of apoptosis. In contrast, it significantly inhibits the ERK signaling pathway, a key cascade in cell survival and proliferation.[2]

Figure 2: Modulation of MAPK signaling by this compound.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions, this compound inhibits the activation of the Wnt/β-catenin pathway. This inhibition is crucial in preventing epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion.

Figure 3: Inhibition of Wnt/β-catenin pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, AGS) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of DHE. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-